Dimethylcarbamic acid (2-(piperidinomethyl)-3-pyridyl) ester dihydrochloride
Description
Dimethylcarbamic acid (2-(piperidinomethyl)-3-pyridyl) ester dihydrochloride is a synthetic organic compound featuring a pyridyl core substituted with a piperidinomethyl group and a dimethylcarbamate ester functionality. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
CAS No. |
67049-93-8 |
|---|---|
Molecular Formula |
C14H23Cl2N3O2 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
[2-(piperidin-1-ium-1-ylmethyl)pyridin-1-ium-3-yl] N,N-dimethylcarbamate;dichloride |
InChI |
InChI=1S/C14H21N3O2.2ClH/c1-16(2)14(18)19-13-7-6-8-15-12(13)11-17-9-4-3-5-10-17;;/h6-8H,3-5,9-11H2,1-2H3;2*1H |
InChI Key |
FFRYMESMZUNGFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=C([NH+]=CC=C1)C[NH+]2CCCCC2.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethylcarbamic acid (2-(piperidinomethyl)-3-pyridyl) ester dihydrochloride typically involves the esterification of dimethylcarbamic acid with 2-(piperidinomethyl)-3-pyridyl alcohol. This reaction can be catalyzed by various agents, including acids or bases, under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethylcarbamic acid (2-(piperidinomethyl)-3-pyridyl) ester dihydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The reactions are typically conducted under controlled temperature and pressure to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Dimethylcarbamic acid (2-(piperidinomethyl)-3-pyridyl) ester dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethylcarbamic acid (2-(piperidinomethyl)-3-pyridyl) ester dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active intermediates that interact with biological targets . These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares key features with several dihydrochloride salts and ester-containing heterocycles, as detailed below:
Table 1: Comparative Analysis of Structural Features
Key Differences:
Core Heterocycle : The target compound’s pyridine ring contrasts with the pyrrolidine in (2S,5S)-pyrrolidine-2,5-dicarboxylic acid dimethyl ester hydrochloride . Piperidine (six-membered) vs. pyrrolidine (five-membered) alters ring strain and conformational flexibility, impacting binding interactions in biological systems.
Ester Groups: The dimethylcarbamate ester (O-CO-NMe₂) in the target compound differs from the alanine-derived ester in 3-(3-pyridyl)-D-alanine methyl ester dihydrochloride, which includes an amino acid backbone . This distinction influences solubility and metabolic stability.
Pharmacological and Biochemical Relevance
- The dihydrochloride salt improves aqueous solubility, critical for in vitro assays or formulation .
- Compared to 3-(3-pyridyl)-D-alanine methyl ester, the absence of an amino acid backbone in the target compound may reduce peptide-like metabolism, enhancing pharmacokinetic stability .
Research Findings and Data Gaps
- Structural Data : The target compound’s crystallographic details (e.g., bond angles, salt packing) are absent in the evidence. SHELX-based refinement (common for small molecules) could elucidate its solid-state properties .
- Biological Activity: No direct pharmacological data are provided. Analogues like pimelimidic acid derivatives are used as enzyme inhibitors, suggesting possible overlap in mechanisms .
Biological Activity
Dimethylcarbamic acid (2-(piperidinomethyl)-3-pyridyl) ester dihydrochloride is a compound of interest due to its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 303.18 g/mol
Dimethylcarbamic acid derivatives have been shown to exhibit biological activity primarily through the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine, which can enhance cholinergic neurotransmission, particularly relevant in conditions such as Alzheimer's disease (AD).
Key Findings:
- AChE Inhibition : Studies indicate that dimethylcarbamic acid derivatives significantly inhibit AChE activity both in vitro and in vivo, leading to a dose-dependent increase in acetylcholine levels .
- Neuroprotective Effects : The compound has demonstrated protective effects against neurotoxicity induced by amyloid-beta (Aβ42) in various neuronal cell lines, suggesting its potential utility in AD therapy .
Biological Activity Data
The following table summarizes the biological activities associated with this compound based on recent studies:
Case Studies and Research Findings
Several studies have investigated the biological activities of dimethylcarbamic acid derivatives:
- Neuroprotective Study : One study evaluated the compound's neuroprotective effects against mitochondrial toxins, finding that it protects neuronal cells and rat brain mitochondria from damage . This suggests its potential as a therapeutic agent for neurodegenerative diseases.
- Psychotropic Effects : Another aspect explored was the compound's role as an s1-receptor antagonist, which may contribute to its ability to relieve symptoms associated with psychosis, often seen in AD patients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
